Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Lipophilicity Hansch parameter Drug design

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate (CAS 1707372-10-8) is a polyfunctionalized thiophene building block containing a 3-hydroxyl group, a 2-methyl ester, and a 5-difluoromethylthio (–SCF₂H) substituent. The –SCF₂H group is recognized as a moderately lipophilic (Hansch πR = 0.68), weak hydrogen-bond donor capable of acting as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups.

Molecular Formula C7H6F2O3S2
Molecular Weight 240.3 g/mol
Cat. No. B12073064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
Molecular FormulaC7H6F2O3S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)SC(F)F)O
InChIInChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3
InChIKeyXHJXFIVDJRMWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate: Physicochemical Profile and Comparator Landscape


Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate (CAS 1707372-10-8) is a polyfunctionalized thiophene building block containing a 3-hydroxyl group, a 2-methyl ester, and a 5-difluoromethylthio (–SCF₂H) substituent . The –SCF₂H group is recognized as a moderately lipophilic (Hansch πR = 0.68), weak hydrogen-bond donor capable of acting as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups [1]. The three closest in-class comparators for procurement evaluation are: (i) Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate (CAS 181313-01-9), the C-linked –CF₂H analog; (ii) a hypothetical or custom-synthesized –SCF₃ analog (Hansch πR = 1.44); and (iii) Methyl 5-(methylthio)-3-hydroxythiophene-2-carboxylate (the –SCH₃ analog, π ≈ 0.61). These comparators differ fundamentally in lipophilicity, hydrogen-bond donor capacity, electronic character, and metabolic stability profile, precluding simple interchangeability [2].

Polyfunctionalized thiophene scaffold with –SCF2H at C5
Moderate lipophilicity profile with hydrogen-bond donor functionality
Three orthogonally reactive handles for sequential derivatization

Why Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate Cannot Be Replaced by a Generic Analog


The –SCF₂H group in Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate occupies a unique physicochemical niche that is not accessible through simple replacement with –SCF₃, –CF₂H, or –SCH₃ analogs. The –SCF₃ group (πR = 1.44) is significantly more lipophilic and lacks any hydrogen-bond donor capacity, while the C-linked –CF₂H group exhibits variable and often weaker hydrogen-bond acidity (A = 0.035–0.165 depending on the attached functional group) [1]. The –SCH₃ group, though similar in lipophilicity (πR ≈ 0.61), cannot participate as a hydrogen-bond donor. These differences mean that lead optimization campaigns relying on thiophene scaffolds will experience divergent permeability, binding selectivity, and metabolic stability outcomes depending on which 5-substituent is selected [2]. Procurement of the correct building block at the outset of a medicinal chemistry or agrochemical program is therefore critical to avoid SAR misinterpretation and costly resynthesis [3].

–SCF3 analog
Higher lipophilicity may shift permeability profile; hydrogen-bond donor absent
–CF2H analog
Variable hydrogen-bond acidity may alter binding-selectivity context
–SCH3 analog
Similar lipophilicity without H-bond donor may not transfer target engagement

Quantitative Differentiation Evidence for Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate Versus Closest Analogs


Lipophilicity Tuning: –SCF₂H Provides Moderate logP Versus the Highly Lipophilic –SCF₃ Analog

The –SCF₂H group in the target compound possesses a Hansch lipophilicity parameter πR = 0.68, which is 0.76 log units lower than that of the –SCF₃ analog (πR = 1.44). This places the target compound's lipophilicity in a moderate range, only slightly above a methyl group (πR = 0.56), whereas the –SCF₃ analog would be among the most lipophilic substituents available [1]. No direct experimental logP/logD values for the target compound were identified; the comparison is based on group contribution parameters measured on monosubstituted benzene systems [2].

Lipophilicity
Class-level
ΔπR = 0.76 lower than –SCF3R 0.68 vs 1.44)
May support lead optimization for lower logP
Class-level; verify on target scaffold
Lipophilicity Hansch parameter Drug design

Hydrogen-Bond Donor Capacity: –SCF₂H Enables Specific Polar Interactions Absent in –SCF₃ Analogs

The –SCF₂H group acts as a weak hydrogen-bond donor due to the acidic proton on the difluoromethyl carbon, with a reported hydrogen-bond acidity parameter A = 0.098 and pKa ≈ 35.2 (measured on a difluoromethylthiolating reagent) [1]. In contrast, the –SCF₃ group has no ionizable proton and cannot serve as a hydrogen-bond donor. Aryl difluoromethyl thioethers (Ar–SCF₂H) exhibit hydrogen-bond acidity comparable to thiophenol [2]. This property is absent in both the –SCF₃ analog and the –SCH₃ analog, though the C-linked –CF₂H analog also possesses hydrogen-bond donor capacity with A values ranging from 0.035 to 0.165 depending on the attached functional group [3].

H-Bond Donor
Class-level
A ≈ 0.098 (–SCF2H) vs ≈ 0 (–SCF3, –SCH3)
May support binding-selectivity screening
Scaffold-specific data limited
Hydrogen bond donor Binding selectivity Bioisosterism

Metabolic Stability Tunability: –SCF₂H Offers Easier Regulation Than –SCF₃

According to a comprehensive review by Wu et al. (2021), the –SCF₂H group is less stable to acidic or basic environments than the –SCF₃ group, making it easier to regulate the metabolic stability of drug molecules containing this motif [1]. The –SCF₃ group's strong electron-withdrawing character imparts high chemical and metabolic stability, which can be either beneficial (prolonged half-life) or detrimental (accumulation, toxicity) depending on the target profile. The moderate stability of –SCF₂H provides medicinal chemists with a broader window for tuning clearance rates without resorting to additional structural modifications [1]. No direct experimental metabolic stability data (e.g., microsomal half-life) comparing the target thiophene compound with specific analogs were identified.

Metabolic Stability
Class-level
Reported less stable than –SCF3; qualitative review
Supports clearance tunability screening
No direct microsomal data available
Metabolic stability Pharmacokinetics Lead optimization

Electronic Modulation: –SCF₂H is Less Electron-Withdrawing Than –SCF₃, Preserving Thiophene Reactivity

The –SCF₂H group is reported to be less electron-withdrawing than the –SCF₃ group [1]. While specific Hammett σ values for –SCF₂H and –SCF₃ attached to a thiophene ring were not located, the general trend is well-established: the strong electron-withdrawing nature of –SCF₃ (σₚ ≈ 0.50 for SCF₃ vs. lower values for SCF₂H) can deactivate the thiophene ring toward electrophilic substitution and alter the pKa of the 3-hydroxyl group. The target compound's –SCF₂H group is expected to preserve greater electron density on the thiophene ring, maintaining the nucleophilic character of the 3-OH and the ester carbonyl for downstream functionalization. The SCF₂H group's σₘ and σₚ values have been reported as approximately 0.62 and 0.68 respectively in some contexts [2], which are lower than typical values for SCF₃.

Electronic Effect
Class-level
σm ≈ 0.62, σp ≈ 0.68 for –SCF2H
May preserve thiophene ring electron density
Context-dependent; exact values vary
Electronic effects Hammett constant Reactivity

Optimal Application Scenarios for Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate Based on Differentiated Properties


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity with Hydrogen-Bond Donor Capacity

When a thiophene-containing hit compound requires fine-tuning of lipophilicity without sacrificing specific polar interactions, Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is the preferred building block. Its –SCF₂H group (πR = 0.68) provides a 0.76 log-unit lower lipophilicity compared to the –SCF₃ analog (πR = 1.44), while retaining the ability to donate a hydrogen bond (A ≈ 0.098) to target protein residues [1]. This combination is particularly valuable when the –SCF₃ analog shows unacceptable off-target binding or phospholipidosis in early ADMET panels, and the –SCH₃ analog lacks the desired binding selectivity due to absence of H-bond donor functionality [2].

Agrochemical Discovery Programs Targeting Metabolic Stability Control

The agrochemical industry values the –SCF₂H motif for its balance of environmental stability and bioactivity [3]. The target compound serves as a key intermediate for constructing fungicidal or herbicidal thiophene derivatives where excessive persistence (as seen with –SCF₃ analogs) would pose regulatory challenges. The moderate chemical stability of the –SCF₂H group under acidic/basic conditions allows for designed degradation pathways while maintaining sufficient field half-life for efficacy [3].

Biophysical Probe Development Leveraging –SCF₂H as an NMR-Active Hydrogen-Bond Reporter

The acidic proton in the –SCF₂H group (pKa ≈ 35.2) is detectable by ¹H NMR and its chemical shift is sensitive to hydrogen-bonding interactions [4]. The target compound can therefore serve as a scaffold for developing biophysical probes to study protein-ligand hydrogen-bond networks, a capability not available with –SCF₃ or –SCH₃ analogs that lack this proton. The thiophene core additionally provides UV absorbance for concentration determination and potential fluorescence quenching assays.

Diversity-Oriented Synthesis Libraries Requiring Orthogonal Functionalization Handles

The target compound offers three distinct functional groups for sequential derivatization: the 3-hydroxyl group (alkylation, acylation), the 2-methyl ester (hydrolysis to acid, amidation), and the 5-SCF₂H group (relatively inert under many conditions, serving as a late-stage pharmacokinetic modulator). Purchasing this specific building block enables library chemists to explore chemical space around the thiophene core while maintaining the beneficial –SCF₂H physicochemical profile throughout the synthetic sequence [2].

Application
Selection Property
Validation Focus
Med Chem Hit-to-Lead Optimization
Moderate lipophilicity + H-bond donor capacity
Binding-selectivity and ADMET panel review
Agrochemical Discovery
Metabolic stability tunability
Environmental persistence endpoint review
Biophysical Probe Development
1H NMR-detectable H-bond reporter
Protein-ligand interaction studies
Diversity-Oriented Synthesis
Orthogonal functional handles
Sequential derivatization strategy
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